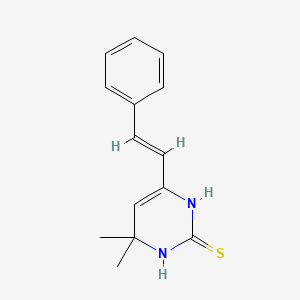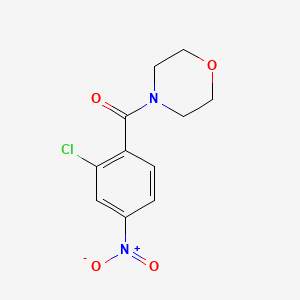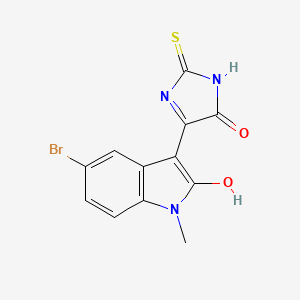![molecular formula C16H14ClNO3 B5557358 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of acetanilide derivatives and has been shown to exhibit a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Development of Novel Derivatives
Research by Al-Issa (2012) discusses the synthesis of new pyridine derivatives, highlighting the versatility of similar compounds in creating diverse chemical structures. This includes the transformation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, demonstrating the reactivity of such compounds in chemical synthesis (Al-Issa, 2012).
Electrochemical Applications
A study by Beitollahi et al. (2012) utilized modified carbon paste electrodes with compounds similar to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate for the electrochemical detection of various substances. This indicates potential applications in sensing and analytical chemistry (Beitollahi et al., 2012).
Antimicrobial and Antimalarial Activities
Antimalarial Activity
Werbel et al. (1986) synthesized compounds with structures related to this compound, demonstrating significant antimalarial properties. This suggests the potential for similar compounds to be used in developing antimalarial drugs (Werbel et al., 1986).
Antimicrobial Agents
Sah et al. (2014) investigated compounds structurally related to this compound as antimicrobial agents. Their findings highlight the potential use of these compounds in combating bacterial and fungal infections (Sah et al., 2014).
Photolysis and Chemical Behavior
- Photochemical Studies: Guizzardi et al. (2001) conducted research on the photolysis of compounds related to this compound, providing insights into their behavior under light exposure. This is relevant for understanding the stability and reactivity of these compounds in various conditions (Guizzardi et al., 2001).
Molecular Structures and Analysis
- Structural Analysis: Studies like those by Wiberg and Laidig (1987) provide detailed insights into the molecular structures and bonding characteristics of compounds related to this compound. Such research is crucial for understanding the physical and chemical properties of these compounds (Wiberg & Laidig, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-3-6-13(17)9-15(10)18-16(20)12-4-7-14(8-5-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUCRDQOQDGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)



![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
